

The Discovery and Development of Vevorisertib (ARQ 751): A Technical Guide

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Compound of Interest

Compound Name: Vevorisertib

Cat. No.: B3322094

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Introduction

Vevorisertib (formerly ARQ 751) is a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor that has been investigated for the treatment of various solid tumors.[1][2][3][4] The discovery and development of **Vevorisertib** have been driven by the critical role of the PI3K/AKT/mTOR signaling pathway in cancer cell proliferation, survival, and migration.[4][5] Dysregulation of this pathway, often through mutations in PIK3CA, PTEN, or AKT itself, is a frequent event in human cancers, making it a key target for therapeutic intervention.[5][6][7] **Vevorisertib** was developed to target all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), offering a potential therapeutic option for patients with tumors harboring alterations in the PI3K/AKT pathway.[1][4]

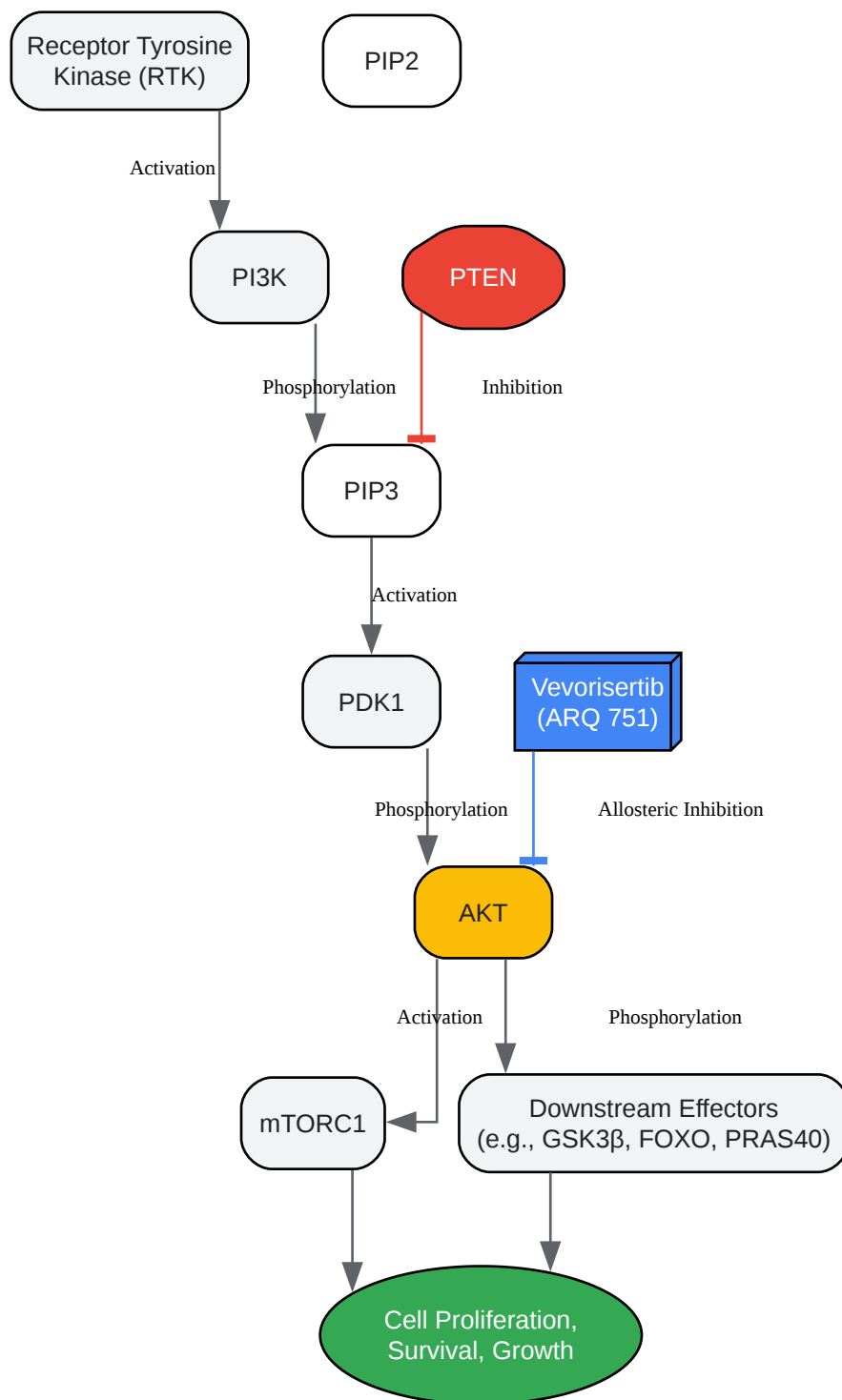
Mechanism of Action

Vevorisertib functions as an allosteric inhibitor of AKT, binding to a site distinct from the ATP-binding pocket.[7][8] This mode of inhibition prevents the conformational changes required for AKT activation and subsequent phosphorylation of its downstream substrates.[7][9] By inhibiting pan-AKT activity, **Vevorisertib** effectively blocks the downstream signaling cascade, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The following diagram illustrates the central role of AKT in this

pathway and the point of intervention for **Vevorisertib**.



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Vevorisertib inhibits the PI3K/AKT/mTOR signaling pathway.

Preclinical Development

The preclinical evaluation of **Vevorisertib** demonstrated its high potency and selectivity for AKT kinases. A series of in vitro and in vivo studies were conducted to characterize its anti-tumor activity.

In Vitro Potency and Selectivity

Vevorisertib was found to be a potent inhibitor of all three AKT isoforms with nanomolar efficacy.^{[1][2]} Importantly, it displayed high selectivity, with minimal inhibition of other kinases, reducing the potential for off-target effects.^{[6][10]}

Target	IC50 (nM) ^{[1][2][6]}	Kd (nM) ^{[6][8][11]}
AKT1	0.55	1.2
AKT2	0.81	-
AKT3	1.31	-
AKT1-E17K Mutant	-	8.6

Cell-Based Assays

Vevorisertib demonstrated potent anti-proliferative effects across a broad panel of cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway.^{[6][9][11]}

Cancer Type	Cell Lines with GI50 < 1 μ M ^{[6][9]}
Esophageal	100% (3/3)
Breast	87.5% (14/16)
Head and Neck	67% (4/6)
Colorectal	56% (14/25)
Leukemia	53% (9/17)

Experimental Protocol: Cell Proliferation Assay

- Cell Culture: Human cancer cell lines (e.g., Hep3B, HepG2, HuH7, PLC/PRF) were cultured in appropriate media (e.g., MEM or DMEM with GlutaMAX™ supplement) as described in a 2022 study.[\[12\]](#)
- Treatment: Cells were seeded in multi-well plates and treated with increasing concentrations of **Vevorisertib** or vehicle control.
- Incubation: Cells were incubated for a defined period (e.g., 72 hours).
- Viability Assessment: Cell viability was determined using a standard method, such as the sulforhodamine B (SRB) assay or CellTiter-Glo® luminescent cell viability assay.
- Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated from the dose-response curves.

In Vivo Efficacy in Xenograft Models

Vevorisertib demonstrated significant, dose-dependent anti-tumor activity in various preclinical cancer models, including patient-derived xenograft (PDX) models.[\[1\]](#)[\[6\]](#)

Model	Dosing Regimen	Tumor Growth Inhibition
AN3CA Endometrial Cancer Xenograft	120 mg/kg, p.o. daily	Up to 92% [6]
AKT1-E17K Mutant Endometrial PDX	75 mg/kg, p.o. (5 days on, 2 days off)	Up to 98% [6] [11]
Cirrhotic Rat Model with HCC	Not specified	Significant reduction in tumor size and number [13]

Experimental Protocol: Xenograft Tumor Growth Study

- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.
- Tumor Implantation: Human cancer cells (e.g., AN3CA) or patient-derived tumor fragments were subcutaneously implanted.[\[9\]](#)

- Tumor Growth and Randomization: Once tumors reached a specified volume (e.g., >100 mm³), animals were randomized into treatment and control groups.[9]
- Drug Administration: **Vevorisertib** was administered orally at various dose levels and schedules. The vehicle control was typically a methylcellulose solution.[9]
- Tumor Measurement: Tumor volume was measured regularly using calipers.
- Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at a specified time point. Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the control group.

Clinical Development

Vevorisertib advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors harboring PIK3CA, AKT, or PTEN mutations.

Phase 1b Clinical Trial (NCT02761694)

A first-in-human, Phase 1b study investigated **Vevorisertib** as a single agent and in combination with other anti-cancer agents like paclitaxel or fulvestrant.[14][15]

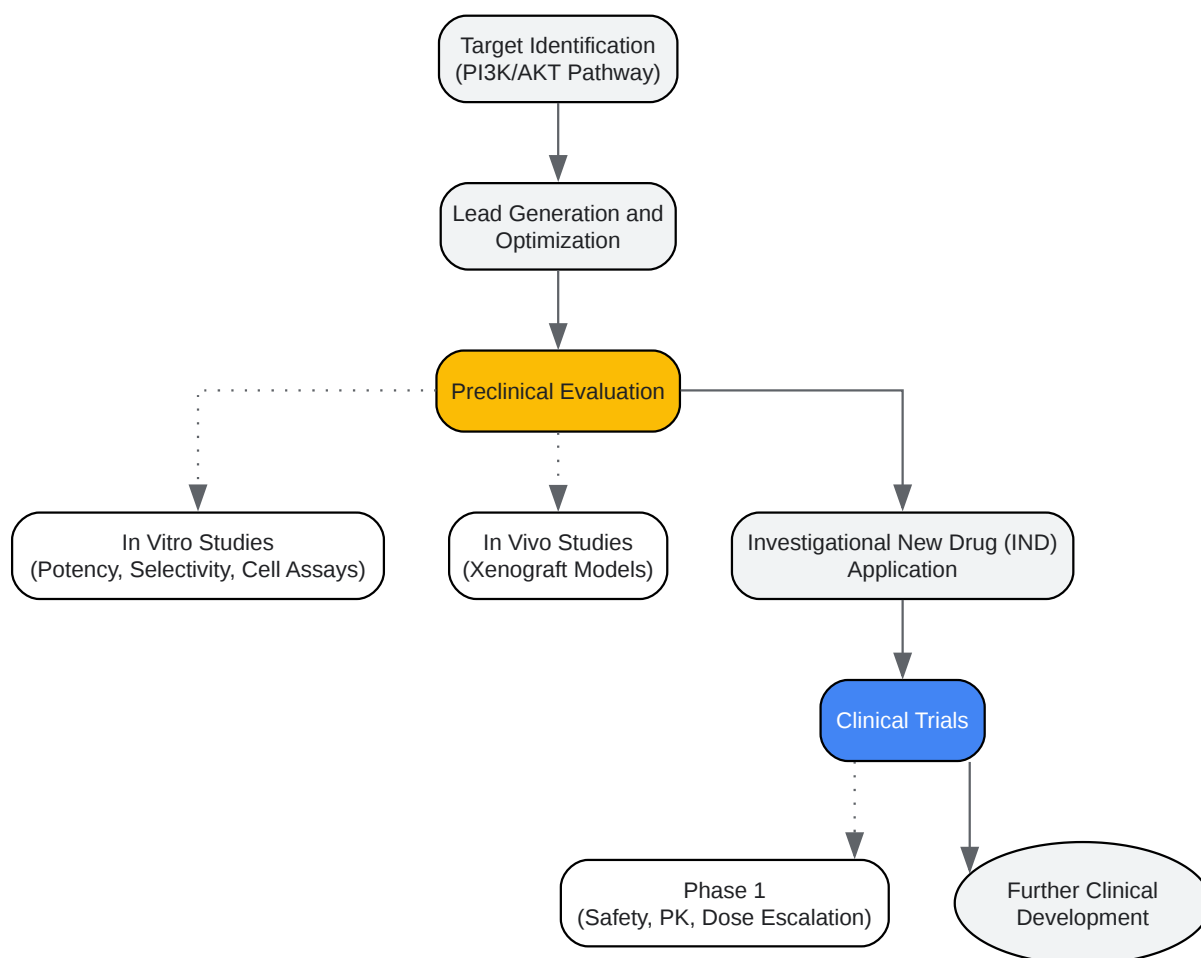
Key Findings:

- Safety and Tolerability: **Vevorisertib**, both as a monotherapy and in combination, demonstrated a manageable safety profile.[15] The most common treatment-related adverse events included pruritic and maculopapular rashes.[15]
- Pharmacokinetics: Maximum plasma concentrations of **Vevorisertib** were reached 1-4 hours after oral administration, with an elimination half-life ranging from 8.8 to 19.3 hours.[15] The plasma half-life in preclinical models was noted to be around 4 to 5 hours.[1][6]
- Anti-Tumor Activity: Modest anti-tumor activity was observed. The objective response rate was 5% for **Vevorisertib** monotherapy and 20% for the combination with paclitaxel.[15]

Treatment Arm	Objective Response Rate (ORR)[15]
Vevorisertib Monotherapy	5% (3 partial responses)
Vevorisertib + Paclitaxel	20% (2 partial responses)
Vevorisertib + Fulvestrant	0%

Discovery and Development Workflow

The development of **Vevorisertib** followed a logical progression from target identification to clinical evaluation.



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The logical progression of **Vevorisertib**'s development.

Conclusion

Vevorisertib is a potent and selective pan-AKT inhibitor that has undergone extensive preclinical and early clinical evaluation. Its development highlights the therapeutic potential of targeting the PI3K/AKT pathway in cancers with specific genetic alterations. While it has shown a manageable safety profile and modest single-agent activity, its future development may focus on combination therapies to enhance its anti-tumor efficacy. The data gathered from the development of **Vevorisertib** provides a valuable foundation for further research into AKT inhibition as a cancer treatment strategy.

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